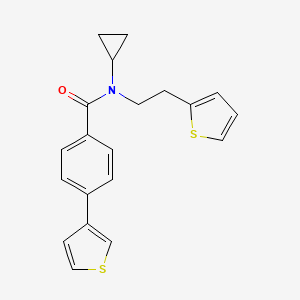

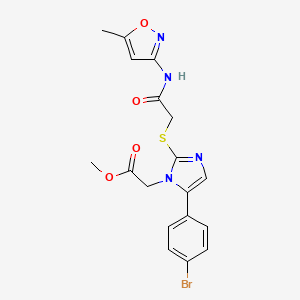

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. In

Scientific Research Applications

Synthetic Applications

Intramolecular Functionalization of Cyclopropyl α-Amino Acid-Derived Benzamides Intramolecular palladium-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, a process relevant to the synthesis of compounds structurally related to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide, allows for the generation of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates without the need for silver or pivalate additives, providing access to a diverse array of ethyl tetrahydroisoquinolone derivatives in good to excellent yields (Ladd, Belouin, & Charette, 2016).

Camps Cyclization of N-Substituted Benzamides N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, undergo Camps cyclization under various conditions to form quinolin-4(1H)-ones, showcasing a method for constructing complex heterocyclic structures from simpler benzamide derivatives (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Biological Applications

Anticancer Activity A series of substituted benzamides were synthesized and evaluated for their anticancer activities against various cancer cell lines. Some derivatives showed significant anticancer activities, indicating the potential of cyclopropyl and thiophene-containing benzamides as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Chemical Transformations and Reactivity

Cyclopropyl Ring Opening Reactions The study on the ring opening of cyclopropanemonocarboxylates and 1,1-cyclopropanedicarboxylates using samarium(II) diiodide (SmI2) in specific solvent systems illustrates the chemical reactivity of cyclopropyl groups under mild conditions, providing valuable insights into the manipulation of cyclopropyl-containing compounds for synthetic applications (Yamashita et al., 1995).

Catalytic Trifluoromethylation The catalytic trifluoromethylation of aryl- and vinylboronic acids by 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate presents a method for introducing trifluoromethyl groups into aromatic compounds, highlighting the versatility of cyclopropyl-containing thiophenes in synthetic chemistry (Arimori & Shibata, 2015).

properties

IUPAC Name |

N-cyclopropyl-4-thiophen-3-yl-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS2/c22-20(16-5-3-15(4-6-16)17-10-13-23-14-17)21(18-7-8-18)11-9-19-2-1-12-24-19/h1-6,10,12-14,18H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGTVDMYYRUCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)

![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)